molecular formula C25H31N5O5S B6572542 2,5-diethoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946292-94-0

2,5-diethoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6572542
CAS No.: 946292-94-0
M. Wt: 513.6 g/mol
InChI Key: BXUUHFKXJWYBLO-UHFFFAOYSA-N
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Description

2,5-Diethoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group and a morpholine ring. The sulfonamide moiety is attached to a para-substituted phenyl group, which connects to the pyrimidine via an amino linkage. The benzene ring in the sulfonamide portion is diethoxy-substituted at the 2- and 5-positions, contributing to its electronic and steric properties.

Properties

IUPAC Name

2,5-diethoxy-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O5S/c1-4-34-21-10-11-22(35-5-2)23(17-21)36(31,32)29-20-8-6-19(7-9-20)27-25-26-18(3)16-24(28-25)30-12-14-33-15-13-30/h6-11,16-17,29H,4-5,12-15H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUUHFKXJWYBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-diethoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group that is known for its diverse biological activities. The inclusion of morpholine and pyrimidine moieties contributes to its potential pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The sulfonamide group is particularly noted for its ability to inhibit carbonic anhydrases (CAs), which are critical for maintaining acid-base balance in organisms.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Similar sulfonamide derivatives have shown promise in inhibiting tumor growth in various cancer models.
    • Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Properties :
    • Sulfonamides are traditionally recognized for their antibacterial effects. The compound may exhibit similar properties, potentially inhibiting bacterial growth by interfering with folate synthesis.
  • Cardiovascular Effects :
    • Research on related sulfonamides has indicated potential effects on cardiovascular function, such as modulation of perfusion pressure and coronary resistance through calcium channel inhibition.

Case Studies and Research Findings

Recent studies have focused on the biological effects of sulfonamide derivatives:

StudyFindings
Figueroa-Valverde et al. (2024)Investigated the cardiovascular effects of 4-(2-aminoethyl)-benzenesulfonamide, demonstrating decreased perfusion pressure in isolated rat heart models.
Dabbagh et al. (2014)Explored the binding affinity of various sulfonamides to carbonic anhydrases, highlighting their potential as therapeutic agents against conditions like glaucoma and epilepsy.
MDPI Study (2012)Reported on the synthesis and cytotoxicity of benzenesulfonamide derivatives against Leishmania spp., indicating significant activity with IC50 values in the low micromolar range.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Theoretical studies using software like SwissADME suggest favorable absorption characteristics, low plasma protein binding, and moderate lipophilicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional characteristics of this compound can be contextualized by comparing it to three related sulfonamide derivatives:

Table 1: Comparative Analysis of Structural Features

Compound Name Core Heterocycle Key Substituents Molecular Weight Notable Features
2,5-Diethoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide (Target Compound) Pyrimidine - 4-Methyl, 6-morpholin-4-yl (pyrimidine)
- 2,5-Diethoxy (benzene sulfonamide)
~550 (estimated) Balanced lipophilicity (diethoxy) and solubility (morpholine)
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine - 5-Bromo, 2-morpholin-4-yl (pyrimidine)
- 2,4,6-Trimethyl (benzene sulfonamide)
- Sulfanyl linkage
~620 (estimated) Higher lipophilicity (trimethyl, bromo); potential for covalent binding (sulfanyl)
4-Methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide Pyridazine - 6-(1H-Pyrazol-1-yl) (pyridazine)
- 4-Methoxy, 2,5-dimethyl (benzene sulfonamide)
450.5 Smaller heterocycle (pyridazine); enhanced π-π stacking (pyrazole)

Key Findings:

Heterocyclic Core Influence: The target compound’s pyrimidine core (vs.

Substituent Effects: The 2,5-diethoxy groups on the benzene sulfonamide in the target compound likely reduce steric hindrance compared to the 2,4,6-trimethyl groups in , improving binding pocket accommodation.

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~550) exceeds Lipinski’s rule of five threshold (500), similar to , which may limit oral bioavailability. In contrast, (450.5) adheres more closely to drug-likeness guidelines .

Research Implications

  • Synthetic Feasibility : The synthesis of the target compound may parallel methods described in , where pyrimidine intermediates are functionalized via nucleophilic aromatic substitution.
  • Pharmacological Potential: Structural analogs like and suggest kinase or protease inhibition as plausible mechanisms, though experimental validation is required.

Preparation Methods

Sulfonation of 1,2-Diethoxybenzene

The sulfonation of 1,2-diethoxybenzene is a critical first step. Using concentrated sulfuric acid as both solvent and sulfonating agent at controlled temperatures (−5°C to 10°C), the reaction proceeds via electrophilic aromatic substitution to yield 2,5-diethoxybenzenesulfonic acid. The ortho/para-directing effects of the ethoxy groups ensure regioselectivity, with the sulfonic acid group preferentially attaching at the 5-position relative to the ether substituents.

Reaction Conditions

  • Sulfonating Agent : 50–98% sulfuric acid

  • Temperature : −5°C to 10°C (initial), followed by gradual heating to 30–80°C

  • Time : 3–8 hours

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step typically requires anhydrous conditions and refluxing in a non-polar solvent (e.g., dichloromethane).

Optimization Notes

  • Excess SOCl₂ (2–3 equivalents) ensures complete conversion.

  • Post-reaction purification via vacuum distillation or recrystallization removes residual reagents.

Synthesis of 4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}aniline

Pyrimidine Ring Formation

The pyrimidine core is synthesized via cyclocondensation of β-keto esters with guanidine derivatives. For example, ethyl acetoacetate reacts with morpholine-4-carboximidamide in the presence of a base (e.g., K₂CO₃) to form 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine.

Mechanistic Insights

  • The reaction proceeds through a nucleophilic attack by the guanidine nitrogen on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration.

  • Morpholine acts as a directing group, stabilizing intermediates through hydrogen bonding.

Nitro Reduction to Aniline

The pyrimidine intermediate is coupled with 4-nitroaniline via nucleophilic aromatic substitution (NAS) under acidic conditions. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in HCl.

Key Data

StepReagents/ConditionsYield (%)
NAS CouplingHNO₃, H₂SO₄, 60°C, 4h78
Nitro ReductionH₂ (1 atm), 10% Pd-C, EtOH, 25°C92

Sulfonamide Coupling Reaction

The final step involves reacting 2,5-diethoxybenzenesulfonyl chloride with 4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}aniline in a base-mediated coupling.

Procedure

  • Reagents : Pyridine (1.5 eq), anhydrous THF, 0–5°C.

  • Mechanism : The amine nucleophilically attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

  • Workup : The reaction mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via column chromatography (SiO₂, hexane/EtOAc) yields the pure compound.

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 6H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 3.70 (m, 8H, morpholine), 6.90–8.10 (aromatic protons).

  • IR (cm⁻¹) : 1345 (S=O asym), 1160 (S=O sym), 1550 (C-N pyrimidine).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 min) reduces reaction times for pyrimidine cyclization and sulfonamide coupling, improving yields by 10–15% compared to conventional heating.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance the solubility of intermediates but may promote side reactions. Non-polar solvents (toluene) favor sulfonation regioselectivity.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-sulfonation can occur if temperatures exceed 80°C during sulfonation. Mitigated by strict temperature control.

  • Amine Oxidation : The aniline intermediate is prone to oxidation. Use of inert atmospheres (N₂/Ar) and antioxidants (hydroquinone) improves stability.

Industrial Scalability Considerations

  • Cost Efficiency : 1,2-Diethoxybenzene, a byproduct of guaiacol production, serves as a low-cost starting material.

  • Waste Management : Calcium oxide neutralization of sulfuric acid waste streams minimizes environmental impact .

Q & A

Q. What are the recommended synthetic routes for synthesizing 2,5-diethoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Sulfonamide Coupling : React a substituted benzene sulfonyl chloride with a phenylenediamine derivative under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

Pyrimidine Functionalization : Introduce the morpholine-substituted pyrimidine moiety via nucleophilic aromatic substitution (e.g., using Pd-catalyzed Buchwald-Hartwig amination) at 80–100°C in toluene or DMF .

Ethoxy Group Installation : Protect hydroxyl groups on the benzene ring via alkylation with ethyl bromide in the presence of potassium carbonate .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., diethoxy groups at 2,5-positions, morpholine protons at δ 3.6–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass within 2 ppm error) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm1^{-1}) and morpholine C-N vibrations (~1100 cm1^{-1}) .
  • X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) or carbonic anhydrases using fluorogenic substrates. IC50_{50} values are determined via dose-response curves .
  • Antibacterial Screening : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Optimization : Assess metabolic stability (e.g., liver microsome assays) to address poor bioavailability .
  • Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions that may explain reduced efficacy in vivo .
  • Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .

Q. What computational strategies are suitable for predicting binding modes with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonamide binding to zinc in carbonic anhydrases) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the morpholine-pyrimidine moiety in aqueous environments .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (e.g., Hammett σ values) with inhibitory activity .

Q. How can synthetic yields be improved while minimizing side reactions?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., XPhos Pd G3) for Buchwald-Hartwig steps to reduce homocoupling byproducts .
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
  • In Situ Monitoring : Use ReactIR to track reaction progress and terminate at optimal conversion points .

Data Contradiction Analysis

Q. How should discrepancies in enzyme inhibition potency across literature studies be addressed?

  • Methodological Answer :
  • Standardize Assay Conditions : Control pH (e.g., 7.4 for physiological relevance), ionic strength, and enzyme isoforms (e.g., CA II vs. CA IX) .
  • Orthogonal Validation : Confirm results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Batch Analysis : Compare activity across multiple synthetic batches to rule out purity or stereochemical variability .

Comparative Structural Analysis

Table 1 : Key Structural Features of Analogous Sulfonamide Derivatives

Compound (Reference)Key FeaturesBiological Activity Insights
4-Ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide Ethoxy group, pyridazine coreEnhanced kinase inhibition due to planar pyridazine
N-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}-4-phenoxybenzene-1-sulfonamide Phenoxy substituentImproved antibacterial activity via membrane disruption
4-Methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide Methylpiperidine moietyReduced cytotoxicity in mammalian cells

Key Methodological Recommendations

  • Synthetic Chemistry : Prioritize Pd-catalyzed cross-coupling for pyrimidine functionalization .
  • Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase) to validate experimental setups .
  • Data Interpretation : Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to correlate structural features with activity trends .

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